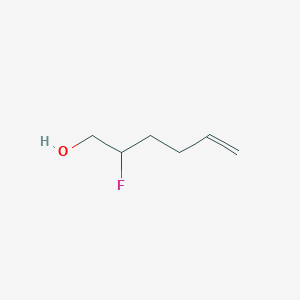
2-Fluorohex-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorohex-5-en-1-ol is an organic compound with the molecular formula C6H11FO It belongs to the class of fluoroalcohols, which are characterized by the presence of both a hydroxyl group (-OH) and a fluorine atom (F) attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorohex-5-en-1-ol can be achieved through several methods. One common approach involves the hydrofluorination of hex-5-en-1-ol. This reaction typically requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or hydrogen fluoride (HF) under controlled conditions to introduce the fluorine atom into the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The choice of fluorinating agent and reaction conditions can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluorohex-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form 2-fluorohexanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 2-fluorohex-5-enal or 2-fluorohex-5-enoic acid.
Reduction: Formation of 2-fluorohexanol.
Substitution: Formation of various substituted hex-5-en-1-ol derivatives.
Scientific Research Applications
2-Fluorohex-5-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluorohex-5-en-1-ol depends on its specific application. In biological systems, the presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Chlorohex-5-en-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-Bromohex-5-en-1-ol: Similar structure but with a bromine atom instead of fluorine.
Hex-5-en-1-ol: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Fluorohex-5-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong carbon-fluorine bonds. These properties can enhance the compound’s reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C6H11FO |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
2-fluorohex-5-en-1-ol |
InChI |
InChI=1S/C6H11FO/c1-2-3-4-6(7)5-8/h2,6,8H,1,3-5H2 |
InChI Key |
NABZKHWVLPNWPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)

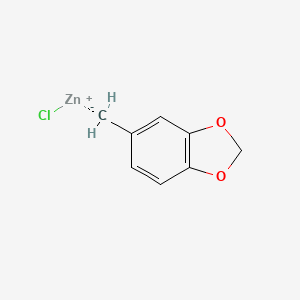
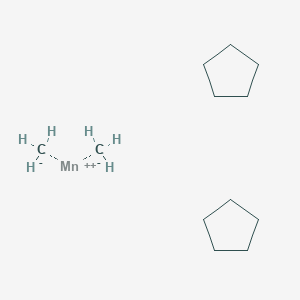

![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
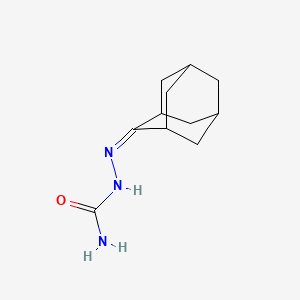
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
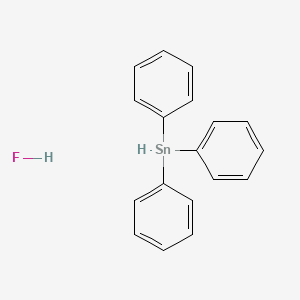
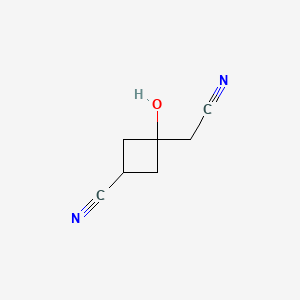
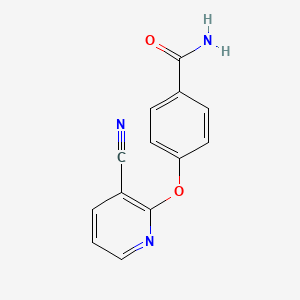
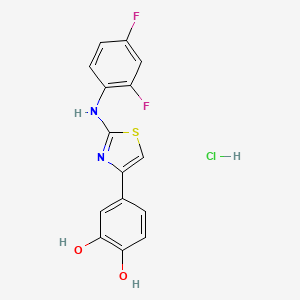
![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)
